4-nitro-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrazole
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Overview
Description
4-nitro-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrazole is a synthetic organic compound characterized by the presence of a nitro group, a trifluoromethoxy group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the etherification of trifluoromethoxytrifluoroethylene with a suitable pyrazole derivative. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the production process .
Chemical Reactions Analysis
Types of Reactions
4-nitro-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride in the presence of a suitable solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
4-nitro-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized pyrazoles.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Mechanism of Action
The mechanism of action of 4-nitro-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethoxy group can influence the compound’s lipophilicity and membrane permeability. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-nitro-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrazole
- 5-nitro-1,2,4-triazole-3-one
- Benzene, 2-chloro-4-nitro-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]
Uniqueness
4-nitro-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrazole is unique due to the combination of its nitro and trifluoromethoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential for various applications compared to similar compounds .
Properties
IUPAC Name |
4-nitro-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F6N3O3/c7-4(18-6(10,11)12)5(8,9)14-2-3(1-13-14)15(16)17/h1-2,4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HREBSBZEYDULOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C(C(OC(F)(F)F)F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F6N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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